2,3,5-Triiodobenzyl alcohol
Overview
Description
2,3,5-Triiodobenzyl alcohol, also known as (2,3,5-triiodophenyl)methanol, is an organic compound with the molecular formula C7H5I3O and a molecular weight of 485.83 g/mol . It is characterized by the presence of three iodine atoms attached to a benzene ring, along with a hydroxymethyl group. This compound is typically a colorless crystalline solid and is soluble in organic solvents such as ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Triiodobenzyl alcohol can be synthesized through the iodination of benzyl alcohol. The process involves the reaction of benzyl alcohol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 2, 3, and 5 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triiodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 2,3,5-triiodobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to 2,3,5-triiodobenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like PCC and potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound include 2,3,5-triiodobenzaldehyde, 2,3,5-triiodobenzylamine, and 2,3,5-triazidobenzyl alcohol .
Scientific Research Applications
2,3,5-Triiodobenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Triiodobenzyl alcohol in biological systems involves its interaction with molecular targets through its iodine atoms. The high atomic number of iodine enhances the compound’s radiopacity, making it useful in imaging applications. Additionally, the hydroxymethyl group allows for further functionalization, enabling the compound to be incorporated into larger molecular structures for targeted delivery and imaging .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triiodophenol: Similar to 2,3,5-Triiodobenzyl alcohol, this compound contains three iodine atoms on a benzene ring but differs in the position of the hydroxyl group.
3,4,5-Triiodobenzoic acid: This compound has three iodine atoms and a carboxyl group, making it structurally similar but functionally different due to the presence of the carboxyl group.
2,3,5-Triiodobenzoic acid: Similar in iodine content but contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to its specific arrangement of iodine atoms and the presence of a hydroxymethyl group, which provides versatility in chemical reactions and applications. Its high iodine content makes it particularly valuable in imaging and radiopaque applications .
Properties
IUPAC Name |
(2,3,5-triiodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNKUWVRXKLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393026 | |
Record name | 2,3,5-Triiodobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31075-53-3 | |
Record name | 2,3,5-Triiodobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Triiodobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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